molecular formula C12H7ClN2O2S B3048620 3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one CAS No. 176788-72-0

3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one

Cat. No. B3048620
M. Wt: 278.71 g/mol
InChI Key: AQMOFQNYCHJBHT-UHFFFAOYSA-N
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Description

“3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride” is a chemical compound with the empirical formula C6H9ClN2O2S . It is a solid substance . This compound is part of a significant class of organic medicinal compounds known as 2-aminothiazoles . These are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .


Synthesis Analysis

2-Aminothiazoles are synthesized and characterized by FTIR and NMR . They are utilized as starting material for the synthesis of diverse range of heterocyclic analogues .


Molecular Structure Analysis

The molecular weight of “3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride” is 208.67 . The SMILES string representation of this compound is O=C(O)CCC1=CSC(N)=N1.[H]Cl .


Chemical Reactions Analysis

2-Aminothiazoles are significant in the synthesis of diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Physical And Chemical Properties Analysis

The physical form of “3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride” is solid .

Safety And Hazards

The safety information for “3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H312, H315, H319, H332, H335 .

Future Directions

2-Aminothiazoles are a significant class of organic medicinal compounds and are utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They have promising therapeutic roles and their future directions could involve further exploration of their potential in drug design and discovery .

properties

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)-6-chlorochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O2S/c13-7-1-2-10-6(3-7)4-8(11(16)17-10)9-5-18-12(14)15-9/h1-5H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMOFQNYCHJBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569757
Record name 3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one

CAS RN

176788-72-0
Record name 3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one
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3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one
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3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one
Reactant of Route 4
Reactant of Route 4
3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one
Reactant of Route 5
3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one
Reactant of Route 6
3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one

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